molecular formula C5H5N3O B14242871 2H-Imidazo[2,1-b][1,3,5]oxadiazine CAS No. 301676-88-0

2H-Imidazo[2,1-b][1,3,5]oxadiazine

Cat. No.: B14242871
CAS No.: 301676-88-0
M. Wt: 123.11 g/mol
InChI Key: ZCXQIACHZYDAFY-UHFFFAOYSA-N
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Description

2H-Imidazo[2,1-b][1,3,5]oxadiazine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[2,1-b][1,3,5]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with oxadiazine precursors in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and the use of solvents like dioxane to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2H-Imidazo[2,1-b][1,3,5]oxadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2H-Imidazo[2,1-b][1,3,5]oxadiazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Imidazo[2,1-b][1,3,5]oxadiazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions or disruption of cellular signaling pathways .

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3]thiazines
  • Imidazo[1,2-a]pyridines
  • Benzimidazoles

Comparison: 2H-Imidazo[2,1-b][1,3,5]oxadiazine is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which imparts distinct chemical properties compared to similar compounds. For example, imidazo[2,1-b][1,3]thiazines contain sulfur instead of oxygen, leading to different reactivity and biological activity .

Properties

CAS No.

301676-88-0

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

2H-imidazo[2,1-b][1,3,5]oxadiazine

InChI

InChI=1S/C5H5N3O/c1-2-8-3-6-4-9-5(8)7-1/h1-3H,4H2

InChI Key

ZCXQIACHZYDAFY-UHFFFAOYSA-N

Canonical SMILES

C1N=CN2C=CN=C2O1

Origin of Product

United States

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